molecular formula C21H17FN2O B5800744 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide

Cat. No. B5800744
M. Wt: 332.4 g/mol
InChI Key: AGTRZSUMOVNQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide, also known as LSN2478186, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves the inhibition of a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it an attractive target for cancer therapy. In addition, Hsp90 has been implicated in the pathogenesis of various neurological disorders, making it a potential target for neuroprotective therapies.
Biochemical and Physiological Effects
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to reduce neuroinflammation and oxidative stress, as well as improve cognitive function and motor deficits.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for Hsp90 inhibition, which allows for the precise modulation of Hsp90-dependent pathways. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several future directions for the development of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide as a therapeutic agent. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be further optimized for specific cancer types and combined with other anti-cancer agents for enhanced efficacy. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide could be tested in clinical trials for the treatment of Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in other diseases, such as infectious diseases and autoimmune disorders, could be explored. Overall, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide represents a promising candidate for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]amine to produce N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been studied extensively in preclinical models of cancer and neurological disorders. In cancer research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurological research, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O/c22-20-11-4-3-10-19(20)21(25)23-17-8-5-9-18(12-17)24-13-15-6-1-2-7-16(15)14-24/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTRZSUMOVNQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide

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